molecular formula C22H26FN3O3 B2397163 8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one CAS No. 1775320-06-3

8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one

Cat. No.: B2397163
CAS No.: 1775320-06-3
M. Wt: 399.466
InChI Key: UHQBJTNSDPQWQL-UHFFFAOYSA-N
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Description

8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a novel synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates a piperazine moiety linked to a 2-fluorophenyl group, a configuration commonly associated with high-affinity binding to central nervous system (CNS) targets . The 1H-quinolizin-6-one core provides a privileged scaffold often found in bioactive molecules. Piperazine-based compounds are frequently investigated for their potential interactions with various neurotransmitter receptors, including dopaminergic and serotonergic systems . For instance, structurally related compounds have been explored as agonists for dopamine D2/D3 receptors, which are relevant for the study of neurodegenerative conditions . Furthermore, the 2-fluorophenyl substitution is a common feature in many research compounds designed to modulate receptor activity and optimize blood-brain barrier penetration . This compound is provided as a high-purity material intended for in vitro biological assay development and structure-activity relationship (SAR) studies in early-stage pharmacological research. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-1-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6,7,8,9-tetrahydroquinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-2-29-19-15-20(27)26-10-6-5-9-18(26)21(19)22(28)25-13-11-24(12-14-25)17-8-4-3-7-16(17)23/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQBJTNSDPQWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Tetrahydroquinolizinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, typically through a coupling reaction.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl group in the quinolizinone core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules. Its piperazine moiety is of particular interest due to its presence in many bioactive compounds.

Medicine

The compound’s structure suggests potential pharmacological activity. It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry

In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of signaling pathways, which can result in therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence describes quinolone derivatives with piperazine-based substituents. While the target compound is a quinolizinone, structural parallels allow comparisons:

Core Structure Differences

  • Target Compound: Tetrahydroquinolizin-6-one core (non-aromatic, partially saturated).
  • Evidence Compounds (e.g., 5a–m): 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core (aromatic, planar) .

Substituent Analysis

Compound Class Position 7/9 Substituent Position 6/8 Substituent Key Functional Groups
Target Compound 4-(2-Fluorophenyl)piperazine-1-carbonyl 8-ethoxy Ethoxy, fluorophenyl, piperazine
Evidence Compounds (e.g., 3) 4-(Benzyloxycarbonyl)piperazine 6-fluoro, 1-cyclopropyl Fluoro, cyclopropyl, benzyl ester
  • Piperazine Modifications: The target’s 2-fluorophenyl group may enhance receptor selectivity due to fluorine’s electronegativity and steric effects, compared to benzyloxycarbonyl or benzenesulfonyl groups in evidence compounds .
  • Position 6/8 Substitutions: The target’s 8-ethoxy group likely increases lipophilicity (logP) compared to 6-fluoro substituents in quinolones, which prioritize hydrogen bonding .

Hypothetical Pharmacological Implications

While the evidence lacks explicit activity data, structural trends suggest:

  • Antimicrobial Potential: Quinolones (evidence) target DNA gyrase. The target’s quinolizinone core may retain similar activity if the scaffold accommodates gyrase binding.
  • Neuroactivity : The 2-fluorophenyl-piperazine group is common in 5-HT1A/D2 receptor ligands. This could position the target as a CNS candidate, unlike the evidence’s ester/sulfonyl derivatives .

Biological Activity

8-Ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H28FN3O3
  • CAS Number : 1775320-06-3
  • IUPAC Name : this compound

This compound features a quinolizinone core with an ethoxy group and a piperazine moiety substituted with a fluorophenyl group, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through inhibition of certain enzymes or receptors. Specifically, the presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may modulate dopaminergic and serotonergic pathways.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of similar compounds on healthy fibroblast cells. For example, certain derivatives exhibited selective toxicity profiles with IC50 values indicating low cytotoxicity at therapeutic concentrations . The selectivity for MAO-B over MAO-A could make this compound a candidate for neuroprotective therapies.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the MAO inhibitory effects of various piperazine derivatives; highlighted the potential of compounds with fluorophenyl substitutions to enhance selectivity for MAO-B .
Study 2 Evaluated the cytotoxicity of related quinolizinone derivatives; found that certain compounds had minimal effects on normal cell lines while effectively inhibiting cancer cell proliferation .
Study 3 Conducted molecular docking simulations to predict binding affinities to MAO enzymes; results indicated favorable interactions for compounds similar to 8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl] .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves sequential functionalization of the quinolizinone core. Key steps include:

  • Coupling the piperazine-carbonyl moiety : Reacting 4-(2-fluorophenyl)piperazine with a carbonylating agent (e.g., triphosgene) under anhydrous conditions, followed by conjugation to the ethoxy-substituted quinolizinone core .
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for coupling reactions to minimize side products .
  • Yield enhancement : Use of catalysts like N,N-diisopropylethylamine (DIEA) improves reaction efficiency (yields ~20–35%) .

Advanced: How can reaction conditions be optimized for introducing the piperazine-carbonyl group?

  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
  • Reagent stoichiometry : A 1.2:1 molar ratio of piperazine derivative to quinolizinone precursor reduces unreacted starting material .
  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity in multi-step syntheses .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2) and quinolizinone carbonyl (δ ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C25H27FN3O3: 460.2034) .
  • IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .

Advanced: How to address low yields in multi-step synthesis?

  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:8) to isolate intermediates .
  • Side reaction mitigation : Pre-activate the piperazine with tert-butoxycarbonyl (Boc) protection before coupling .
  • Catalyst screening : Transition metals (e.g., Pd/C) improve reductive amination steps .

Advanced: What are common impurities, and how are they analyzed?

  • Byproducts : Unreacted 2-fluorophenylpiperazine (detected via HPLC retention time shift) .
  • Degradation products : Hydrolysis of the ethoxy group under acidic conditions (monitored by TLC) .
  • Reference standards : Compare with certified impurities (e.g., CAS 82419-52-1) using LC-MS .

Basic: How is biological activity (e.g., kinase inhibition) evaluated?

  • In vitro assays : Use ATP-binding domain competition assays (IC50 determination) for tyrosine kinases .
  • Cell-based models : Test antiproliferative effects in cancer lines (e.g., MCF-7) at 1–100 µM concentrations .
  • Docking studies : AutoDock Vina predicts binding affinity to kinase active sites (e.g., EGFR) .

Advanced: How to resolve contradictory NMR data?

  • Dynamic effects : Rotameric equilibria in the piperazine ring cause split signals; use variable-temperature NMR .
  • Stereochemical ambiguity : Assign syn/anti conformers via NOESY cross-peaks between the fluorophenyl and quinolizinone .
  • Cross-validation : Correlate 2D-COSY and HSQC spectra to confirm coupling patterns .

Advanced: What is the role of the 2-fluorophenyl group in bioactivity?

  • SAR studies : Fluorine enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking in kinase pockets .
  • Electron-withdrawing effects : The ortho-F substituent increases resistance to oxidative metabolism .
  • Comparative analysis : Replace with 3- or 4-fluorophenyl to assess positional effects on IC50 .

Basic: How stable is this compound under varying conditions?

  • Thermal stability : Decomposes above 150°C (TGA analysis) .
  • pH sensitivity : Stable at pH 6–8; hydrolyzes in strong acid/base (monitored by HPLC) .
  • Storage : Store at –20°C under argon to prevent oxidation .

Advanced: Which computational methods predict binding modes?

  • Molecular docking : Glide SP/XP scoring in Schrödinger Suite models interactions with kinase catalytic domains .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA quantifies binding affinity contributions (e.g., ΔG = –45.2 kcal/mol) .

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